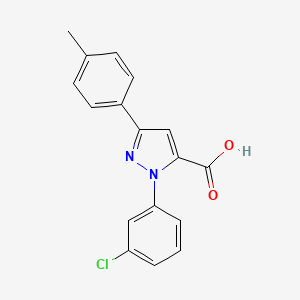
4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxybenzoyl group, a fluorophenyl group, and a hydroxy-pyrrolone core, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-(Allyloxy)benzoyl)-5-(2-Fluorphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:
Bildung des Allyloxybenzoyl-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 4-Hydroxybenzoesäure mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat, um 4-(Allyloxy)benzoesäure zu bilden.
Kopplung mit der Fluorphenylgruppe: Das Zwischenprodukt wird dann mit 2-Fluorbenzoylchlorid unter Verwendung eines Kupplungsgens wie N,N'-Dicyclohexylcarbodiimid (DCC) gekoppelt, um das gewünschte Benzoylzwischenprodukt zu bilden.
Cyclisierung zur Bildung des Pyrrolon-Kerns: Das Benzoylzwischenprodukt unterliegt einer Cyclisierung mit einem geeigneten Amin, wie z. B. 3-Methoxypropylamin, unter sauren Bedingungen, um den Pyrrolon-Kern zu bilden.
Endgültige Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung des Pyrrolonrings unter Verwendung eines Hydroxylierungsmittels wie Wasserstoffperoxid oder einer Persäure.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Allyloxygruppe, was zur Bildung von Epoxiden oder Aldehyden führt.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und sie in Alkohole umwandeln.
Substitution: Die Fluorphenylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere unter dem Einfluss starker Nucleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Bedingungen, die starke Basen wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (t-BuOK) beinhalten.
Hauptprodukte
Oxidation: Bildung von Epoxiden oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Fluorphenyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen der funktionellen Gruppen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.
Biologie
In der biologischen Forschung könnten Derivate dieser Verbindung auf ihre potenziellen Eigenschaften als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden. Das Vorhandensein der Fluorphenylgruppe deutet auf mögliche Wechselwirkungen mit biologischen Zielstrukturen durch Halogenbindung hin.
Medizin
In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Die Kombination von funktionellen Gruppen ermöglicht es ihr möglicherweise, mit mehreren biologischen Signalwegen zu interagieren, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren oder Beschichtungen, aufgrund ihrer einzigartigen strukturellen Merkmale verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(4-(Allyloxy)benzoyl)-5-(2-Fluorphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Das Vorhandensein der Fluorphenylgruppe könnte die Bindungsaffinität durch Halogenbindung erhöhen, während die Hydroxy- und Methoxygruppen an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen könnten.
Wirkmechanismus
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group could enhance binding affinity through halogen bonding, while the hydroxy and methoxy groups could participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-(Allyloxy)benzoyl)-5-(2-Chlorphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on: Ähnliche Struktur, jedoch mit einer Chlorphenylgruppe anstelle einer Fluorphenylgruppe.
4-(4-(Allyloxy)benzoyl)-5-(2-Bromphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on: Ähnliche Struktur, jedoch mit einer Bromphenylgruppe.
Einzigartigkeit
Die Einzigartigkeit von 4-(4-(Allyloxy)benzoyl)-5-(2-Fluorphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on liegt in der Kombination seiner funktionellen Gruppen, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften sowie das Potenzial für vielfältige chemische Reaktivität und biologische Aktivität bietet. Das Vorhandensein der Fluorphenylgruppe ist besonders bemerkenswert, da Fluoratome die pharmakokinetischen Eigenschaften und Bindungswechselwirkungen der Verbindung deutlich beeinflussen können.
Dieser detaillierte Überblick soll ein umfassendes Verständnis von 4-(4-(Allyloxy)benzoyl)-5-(2-Fluorphenyl)-3-hydroxy-1-(3-Methoxypropyl)-1H-pyrrol-2(5H)-on vermitteln, das seine Synthese, Reaktionen, Anwendungen und einzigartigen Merkmale abdeckt.
Eigenschaften
CAS-Nummer |
618074-35-4 |
|---|---|
Molekularformel |
C24H24FNO5 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24FNO5/c1-3-14-31-17-11-9-16(10-12-17)22(27)20-21(18-7-4-5-8-19(18)25)26(13-6-15-30-2)24(29)23(20)28/h3-5,7-12,21,27H,1,6,13-15H2,2H3/b22-20+ |
InChI-Schlüssel |
NHIBUTQFQSUOFV-LSDHQDQOSA-N |
Isomerische SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Kanonische SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)



![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)
